molecular formula C8H12O4 B097266 But-2-ene-1,4-diyl diacetate CAS No. 18621-75-5

But-2-ene-1,4-diyl diacetate

Cat. No. B097266
CAS RN: 18621-75-5
M. Wt: 172.18 g/mol
InChI Key: VZUAUHWZIKOMFC-ONEGZZNKSA-N
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Description

But-2-ene-1,4-diyl diacetate is a chemical compound that is derived from but-2-ene-1,4-diol, a molecule that can exist in different isomeric forms due to the presence of a double bond and two hydroxyl groups. The diacetate derivative is formed by the esterification of the hydroxyl groups with acetic acid, resulting in a molecule that has applications in organic synthesis, particularly in the preparation of various synthetic intermediates and products.

Synthesis Analysis

The synthesis of but-2-ene-1,4-diyl diacetate and its derivatives has been explored in several studies. For instance, a versatile procedure for the synthesis of the diacetate of 4-chloro-2-hydroxymethyl-2-buten-1-ol, a precursor to the dihydroxyprenyl synthon, has been described, showcasing its application in the synthesis of metabolites of prenyl-containing drugs . Additionally, the synthesis of 2-butyne-1,4-diol diacetate has been achieved, which is widely used in organic synthesis . These methods highlight the versatility and importance of but-2-ene-1,4-diyl diacetate in synthetic chemistry.

Molecular Structure Analysis

The molecular structure of but-2-ene-1,4-diyl diacetate derivatives has been investigated using various spectroscopic techniques. For example, Raman spectroscopy has been used to study the cisoid and transoid forms of 2-butyne-1,4-diol diacetate, providing insights into the factors that hinder free rotation around single bonds in these molecules . The conformational rigidity of butane-1,2-diacetals, which are related to but-2-ene-1,4-diyl diacetate, has been exploited as a powerful synthetic tool, inducing excellent diastereoselectivity control in the synthesis of chiral compounds .

Chemical Reactions Analysis

But-2-ene-1,4-diyl diacetate and its derivatives participate in various chemical reactions. Highly diastereoselective lithium enolate aldol reactions have been performed using butane-2,3-diacetal desymmetrized glycolic acid, leading to enantiopure anti-2,3-dihydroxy esters after deprotection . Moreover, the reactivity of disilyne compounds with butenes has been studied, resulting in stereospecific addition reactions and the formation of novel silacyclobutenes . These studies demonstrate the reactivity of but-2-ene-1,4-diyl diacetate derivatives in stereospecific and diastereoselective transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of but-2-ene-1,4-diyl diacetate derivatives are crucial for their application in synthesis. For instance, the regioselective hydrolysis of diacetates of (E)-2-substituted-2-butene-1,4-diol by lipase enzymes has been shown to preferentially hydrolyze the acetyl group at the 1-position, yielding monoacetates . This highlights the importance of understanding the regioselectivity and enzyme specificity in the modification of but-2-ene-1,4-diyl diacetate derivatives. Additionally, the conformational rigidity imparted by diacetal protection is a significant property that influences the outcome of synthetic reactions .

Scientific Research Applications

1. Ring-Opening Metathesis Polymerization (ROMP) and Related Olefin Metathesis Reactions

  • Application Summary: But-2-ene-1,4-diyl diacetate is used in olefin metathesis reactions, which are typically performed in toxic and volatile solvents such as dichloromethane. These reactions include ring-opening metathesis polymerization (ROMP), ring-closing metathesis (RCM), and isomerization reactions .
  • Methods of Application: The experiments were conducted using the Grubbs G1, G2, and Hoveyda-Grubbs HG2 catalysts. The ROMP of norbornene resulted in high yields and polynorbornenes with a high molecular weight at low catalyst loadings .
  • Results: It was found that isomerization of (Z)-but-2-ene-1,4-diyl diacetate with the G2 and HG2 catalysts proceeds at significantly higher initial rates in benzotrifluoride (BTF) than in dichloromethane (DCM), leading to rapid isomerization with high yields in a short time .

2. Isomerization of Allylic Esters

  • Application Summary: But-2-ene-1,4-diyl diacetate is used in the isomerization of allylic esters. This process is significant for the sustainable production of C4 chemicals .
  • Methods of Application: The isomerization of 3,4-DABE into 1,4-DABE was performed using supported Pt catalysts with soft Lewis acid functionality .
  • Results: The reaction can be realized under solvent-free conditions, and the turnover number (TON) of the catalyst reaches 5400 .

Safety And Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements include H302-H315-H319-H335 , indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P305+P351+P338 , advising to avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

Relevant Papers The relevant papers retrieved include a study on the Pd-Catalyzed Asymmetric Allylic Substitution Cascade of But-2-ene-1,4-diyl diacetate .

properties

IUPAC Name

[(E)-4-acetyloxybut-2-enyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O4/c1-7(9)11-5-3-4-6-12-8(2)10/h3-4H,5-6H2,1-2H3/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZUAUHWZIKOMFC-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC=CCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC/C=C/COC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

But-2-ene-1,4-diyl diacetate

CAS RN

18621-75-5
Record name 1,4-Diacetoxy-2-butene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018621755
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Butene-1,4-diol, 1,4-diacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
54
Citations
Y Kawashima, T Ezawa, T Harada, T Noguchi… - Bulletin of the …, 2016 - journal.csj.jp
3-Substituted (Z)-4-hydroxybut-2-en-1-yl acylates were regioselectively obtained in 2–98% yields by acylations of the corresponding 2-substituted (Z)-but-2-ene-1,4-diols with 10 equiv …
Number of citations: 4 www.journal.csj.jp
E Kovács, B Balterer, N Anh Duc, G Szarka… - International Journal of …, 2022 - mdpi.com
A tremendous number of solvents, either as liquids or vapors, contaminate the environment on a daily basis worldwide. Olefin metathesis, which has been widely used as high-yielding …
Number of citations: 7 www.mdpi.com
Z Zhang, T Mamba, QA Huang, H Murayama… - Molecular …, 2019 - Elsevier
The additive effect of amines on the supported PdO catalyzed-dihydroxylation of buta-1,3-diene is first examined. The significant enhancement of the synthetic efficiency for the diol …
Number of citations: 8 www.sciencedirect.com
R Zdenkova, E Vyskocilova, L Cerveny - Citeseer
Metathesis of allyl acetate, allyl propionate and allyl hexanoate was carried out using the heterogenized form of methyl trioxorhenium (MTO) and homogeneous and heterogeneous …
Number of citations: 2 citeseerx.ist.psu.edu
R Magny, A Regazzetti, K Kessal, C Baudouin… - 2021 - chemrxiv.org
The in-depth knowledge of lipid biological functions calls for a comprehensive lipid structure annotation that implies implementing a method to locate fatty acids unsaturations. To …
Number of citations: 5 chemrxiv.org
R Magny, A Regazzetti, K Kessal, C Baudouin… - Analytical and …, 2021 - Springer
The in-depth knowledge of lipid biological functions needs a comprehensive structural annotation including a method to locate fatty acid unsaturations, which remains a thorny problem. …
Number of citations: 3 link.springer.com
QA Huang, A Haruta, Y Kumamoto, H Murayama… - Applied Catalysis B …, 2021 - Elsevier
Heterogeneous acid and base catalysts play a crucial role in many important chemical processes. Hard Lewis and Brønsted acid catalysts like silica-alumina and zeolites have been …
Number of citations: 14 www.sciencedirect.com
SV Tsukanov, DL Comins - The Journal of Organic Chemistry, 2014 - ACS Publications
Concise and highly stereocontrolled total syntheses of racemic and enantiopure frog alkaloid 205B (1) were accomplished in 11 steps from 4-methoxypyridines 6 and 7 in overall yields …
Number of citations: 22 pubs.acs.org
G Turczel - 2018 - repozitorium.omikk.bme.hu
1. Aims and objectives The aim of this work is the valorization of low value conjugated feedstock via olefin metathesis reaction. Naturally occurring, non-edible conjugated fatty acids …
Number of citations: 0 repozitorium.omikk.bme.hu
A Jana, K Grela - Organic letters, 2017 - ACS Publications
An easy and mild functionalization method of tetraoxane derivatives via olefin metathesis is reported. This reaction offers a new method to afford fully functionalized tetraoxanes in high …
Number of citations: 16 pubs.acs.org

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